2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol
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Overview
Description
2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C15H24N2O4S and a molecular weight of 328.4 g/mol.
Preparation Methods
The synthesis of 2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected and further cyclized to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfonium salts, DBU, and PhSH . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sulfonium salts can lead to the formation of protected piperazines, which can be further modified to obtain different derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, it can act as a blocker of potassium channels, altering the electrical activity of cells and tissues. This can lead to various physiological effects, depending on the specific context and application.
Comparison with Similar Compounds
Properties
IUPAC Name |
2-[4-(4-ethoxy-3-methylphenyl)sulfonylpiperazin-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-3-21-15-5-4-14(12-13(15)2)22(19,20)17-8-6-16(7-9-17)10-11-18/h4-5,12,18H,3,6-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLPMJYYEOWBCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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